molecular formula C20H25N3O2 B6973775 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one

1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one

Cat. No.: B6973775
M. Wt: 339.4 g/mol
InChI Key: QEQVEJLWPDCHQP-UHFFFAOYSA-N
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Description

1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a hydroxyphenyl group, a piperazine ring, and a pyridine ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated phenol reacts with the piperazine ring.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.

    Final Coupling Reaction: The final step involves coupling the hydroxyphenyl-piperazine intermediate with the pyridine derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and product stability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl halides.

Major Products Formed

    Oxidation Products: Quinones.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as the inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a pyridine ring.

    1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methylbutan-1-one: Lacks the pyridine ring.

Uniqueness

1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one is unique due to the presence of both the hydroxyphenyl and pyridine rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15(2)19(16-4-3-9-21-14-16)20(25)23-12-10-22(11-13-23)17-5-7-18(24)8-6-17/h3-9,14-15,19,24H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQVEJLWPDCHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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